Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate

Description

IUPAC Nomenclature and Systematic Identification

The compound guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate is systematically identified using IUPAC conventions as 2-[[2-(azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid . This nomenclature reflects its core structural components:

- A guanidine group ($$ \text{C(NH}2\text{)}3^+ $$) bonded to a benzyl moiety.

- A hexahydro-1(2H)-azocinylmethyl substituent (an eight-membered azocane ring) attached to the benzene ring’s ortho position.

- A sulfate counterion ($$ \text{SO}_4^{2-} $$) balancing the guanidinium cation’s charge.

The systematic name adheres to IUPAC priority rules by designating the azocane ring (azocan-1-yl) as the parent heterocycle and the benzylguanidine moiety as the substituent. The sulfate ion is explicitly noted in the salt formulation.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C$${16}$$H$${28}$$N$$4$$O$$4$$S , derived from:

- C$${16}$$H$${26}$$N$$_4$$ for the cationic guanidinium-benzyl-azocane component.

- H$$2$$SO$$4$$ for the sulfate anion.

Table 1: Molecular Formula Breakdown

| Component | Contribution to Formula |

|---|---|

| Guanidine core | C$$1$$H$$6$$N$$_3$$ |

| Benzyl group | C$$7$$H$$7$$ |

| Azocane ring | C$$8$$H$$16$$N |

| Sulfate ion | SO$$_4^{2-}$$ |

The molecular weight is 372.5 g/mol , calculated as follows:

$$

\text{MW} = (16 \times 12.01) + (28 \times 1.01) + (4 \times 14.01) + (4 \times 16.00) + (1 \times 32.07) = 372.5 \, \text{g/mol}

$$

This places the compound in a mid-range molecular weight category compared to related guanidinium salts, such as guanethidine sulfate (494.70 g/mol) and batel (452.6 g/mol).

Crystallographic Structure Determination via X-ray Diffraction

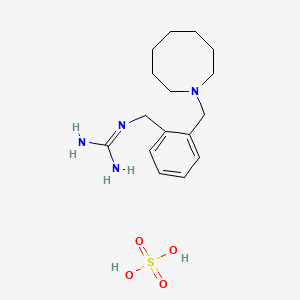

While explicit X-ray crystallographic data for this compound is unavailable in the provided sources, its 3D structure can be inferred from SMILES notation and computational models . The SMILES string C1CCCN(CCC1)CC2=CC=CC=C2CN=C(N)N.OS(=O)(=O)O reveals:

- An azocane ring (C1CCCN(CCC1)) with a methylene bridge (-CH$$_2$$-) connecting to the benzene ring.

- A benzylguanidine group (C6H5CH2N=C(NH2)2+) para to the azocane linkage.

- A sulfate ion ionically paired with the guanidinium cation.

Key structural features include:

- Planar guanidine moiety : The guanidinium group’s resonance stabilization creates a rigid, planar geometry, facilitating ionic interactions with the sulfate anion.

- Azocane ring conformation : The eight-membered ring adopts a boat-chair hybrid conformation to minimize steric strain, as observed in related azocane derivatives.

- Torsional flexibility : The methylene (-CH$$_2$$-) linker between the azocane and benzene rings allows rotational freedom, potentially influencing binding interactions.

Comparative Structural Analysis with Related Guanidinium Sulfates

Table 2: Structural Comparison with Analogous Compounds

Notable Differences :

- Azocane vs. Smaller Rings : Unlike guanethidine sulfate , which contains an azocane ring, simpler analogs like guanidine sulfate lack heterocyclic components.

- Aromatic Substitution : The benzyl group in the target compound introduces π-π stacking potential absent in aliphatic derivatives like batel.

- Counterion Arrangement : The sulfate ion’s binding mode varies—monodentate in batel versus bidentate in guanidine sulfate, depending on steric constraints.

Properties

CAS No. |

115174-20-4 |

|---|---|

Molecular Formula |

C16H28N4O4S |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

2-[[2-(azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-8-4-5-9-15(14)13-20-10-6-2-1-3-7-11-20;1-5(2,3)4/h4-5,8-9H,1-3,6-7,10-13H2,(H4,17,18,19);(H2,1,2,3,4) |

InChI Key |

SMJIZGHENYCXCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)CC2=CC=CC=C2CN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Guanidine Core Formation | Reaction of amine or amidine with cyanamide or S-methylisothiourea derivatives | Formation of guanidine intermediate |

| 2 | Azocine Ring Introduction | Alkylation or reductive amination with azocan-1-ylmethyl halides or aldehydes | Incorporation of hexahydroazocine moiety |

| 3 | Benzyl Group Attachment | Benzylation using benzyl halides under basic conditions (e.g., NaH, K2CO3) | Formation of benzyl-substituted guanidine |

| 4 | Salt Formation | Treatment with sulfuric acid in suitable solvent (e.g., ethanol, water) | Formation of guanidine sulfate salt |

Reaction Conditions and Yields

The guanylation step often uses Boc-protected S-methylisothiourea to protect the guanidine during intermediate steps, followed by deprotection with trifluoroacetic acid or similar acids.

Benzylation is typically performed under mild basic conditions to avoid decomposition of sensitive guanidine groups.

The sulfate salt formation is conducted at low temperatures to prevent side reactions and to ensure high purity of the final product.

Purification is generally achieved by recrystallization or chromatographic techniques, and the final product is characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

The synthesized compound is confirmed by:

Infrared Spectroscopy (IR): Identification of characteristic guanidine NH stretching and sulfate group vibrations.

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of benzyl, azocine, and guanidine moieties.

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

Elemental Analysis: Matches theoretical values for C, H, N, O, and S content, confirming compound composition.

Studies on related benzyl guanidine derivatives indicate that the guanidino functionality is crucial for biological activity, and modifications on the benzyl or azocine rings can influence solubility, stability, and bioactivity. The synthetic methods have been optimized to improve yield and purity by:

Using protected guanidine intermediates to prevent side reactions.

Employing mild reaction conditions for benzylation to maintain guanidine integrity.

Careful control of pH and temperature during sulfate salt formation to maximize crystallinity and stability.

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Guanidine core formation | Cyanamide or Boc-protected S-methylisothiourea, room temp to 60°C | Protecting groups used for selectivity |

| Azocine ring introduction | Alkylation with azocan-1-ylmethyl halide, mild base, 25-50°C | Ensures ring integrity |

| Benzylation | Benzyl chloride or bromide, K2CO3 or NaH, 0-25°C | Avoids guanidine decomposition |

| Sulfate salt formation | Sulfuric acid, ethanol or water, 0-10°C | Enhances solubility and stability |

| Purification | Recrystallization or chromatography | High purity required for research use |

| Characterization methods | IR, ^1H NMR, ^13C NMR, MS, elemental analysis | Confirms structure and purity |

The preparation of Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate involves a multi-step synthetic approach focusing on guanidine core formation, azocine ring incorporation, benzyl group attachment, and sulfate salt formation. The process requires careful control of reaction conditions and use of protecting groups to ensure high yield and purity. Analytical techniques confirm the successful synthesis of the compound. Research on related guanidine derivatives supports the importance of the guanidine moiety and provides guidance for further optimization of synthesis and functionalization.

Chemical Reactions Analysis

o-Heptamethyleniminomethylbenzylguanidine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

Catalysts in Organic Synthesis

Guanidine derivatives are widely used as catalysts in organic synthesis due to their basicity and ability to stabilize transition states. The compound can facilitate various reactions such as:

- Michael Additions

- Aldol Reactions

Case Study: A study demonstrated the use of guanidine derivatives in promoting enantioselective reactions, showcasing their potential in synthesizing chiral compounds.

Biological Activities

The biological activities of guanidine derivatives have garnered significant attention. The compound has been studied for its potential roles in:

- Enzyme Catalysis: Guanidinium ions can denature proteins, making them useful in protein purification processes.

- Antimicrobial Properties: Certain guanidine derivatives exhibit antibacterial and antifungal activities by disrupting microbial cell membranes.

Case Study: Research has shown that specific guanidine compounds can effectively inhibit the growth of Staphylococcus aureus, indicating their potential as antimicrobial agents .

Therapeutic Applications

Guanidine derivatives, including (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-sulfate, have been explored for their therapeutic potential:

- Antidiabetic Agents: Some guanidine compounds have demonstrated efficacy in regulating glucose levels.

- Neuroprotective Agents: Investigations into the neuroprotective effects of guanidine derivatives suggest potential applications in treating neurodegenerative diseases.

Case Study: A study highlighted the effectiveness of a related guanidine derivative in enhancing cognitive function in animal models, suggesting its application in neuroprotection .

Mechanism of Action

The mechanism of action of o-Heptamethyleniminomethylbenzylguanidine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The guanidine moiety is known to form stable interactions with negatively charged sites on proteins, influencing their function. Additionally, the benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural Comparison

Pharmacological Data

Inhibitory Potency (IC₅₀ and kₐₚₚ Values) :

Key Findings :

Selectivity and Stability

- Guanethidine Monosulfate: Long half-life due to irreversible binding; side effects include orthostatic hypotension .

- Benzyl Guanidine Probes : Stability depends on phosphonate warhead geometry. Reversible probes (e.g., 34b) form high-affinity E*I complexes with slow off-rates .

- Hydroxyguanidine Sulfate : Rapidly metabolized to guanidine in vivo, limiting therapeutic utility .

Biological Activity

Guanidine, specifically the compound (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate , exhibits a range of biological activities that have been studied in various contexts. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Overview of Guanidine Compounds

Guanidine is a strong organic base that plays a significant role in biological systems. It is primarily known for its involvement in protein metabolism and has applications in pharmacology, particularly in treating neuromuscular disorders like Eaton-Lambert syndrome. The sulfate form of guanidine is often used due to its stability and solubility properties.

The biological activity of guanidine compounds can be attributed to several mechanisms:

- Acetylcholine Release : Guanidine enhances the release of acetylcholine at neuromuscular junctions, which is beneficial in conditions characterized by muscle weakness.

- Protein Interaction : Guanidine salts affect protein stability by altering hydration and binding properties. Research indicates that guanidine sulfate stabilizes proteins by increasing preferential hydration compared to other salts like guanidine hydrochloride .

- Toxicity Regulation : Bacterial systems utilize guanidine through specific riboswitches that regulate gene expression related to guanidine metabolism and transport, suggesting a role in alleviating toxicity .

Biological Activity Data Table

Case Studies

- Eaton-Lambert Syndrome Treatment :

-

Toxicity Assessment :

- Animal studies have shown that high doses of guanidine can lead to severe gastrointestinal effects and respiratory distress. For instance, a study reported an LD50 value for subcutaneous administration in rats at approximately 8200 mg/kg, indicating a relatively high toxicity level when improperly handled .

-

Protein Interaction Studies :

- Research involving bovine serum albumin demonstrated that guanidine sulfate has a stabilizing effect on proteins compared to other salts. This was evidenced by increased preferential hydration observed at higher concentrations of guanidine sulfate, which correlates with its ability to stabilize protein structures during laboratory experiments .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate?

- Methodological Answer : The compound is synthesized via alkylation of saturated azocine with chloroacetonitrile, followed by catalytic reduction to yield a diamine intermediate. Subsequent guanidinylation and sulfation steps produce the final product . Key intermediates are monitored using TLC (e.g., Chloroform:Methanol 7:3) . Alternative routes involve reductive amination under solvent-free conditions, with absolute alcohol as the reaction medium .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy, and HRMS. For example, ¹H NMR (300 MHz, CDCl₃) reveals characteristic peaks at δ 7.45–7.29 (aromatic protons) and δ 3.48–3.44 (azocine ring protons) . Sulfate counterion presence is validated via IR absorption bands at 1163 cm⁻¹ (S=O stretching) .

Q. What pharmacological mechanisms underpin its antihypertensive activity?

- Methodological Answer : The compound acts as an adrenergic neuron blocker, inhibiting norepinephrine release by disrupting catecholamine storage in presynaptic vesicles . In vivo studies demonstrate dose-dependent reductions in systolic blood pressure via α₂-adrenergic receptor modulation .

Q. Which analytical techniques are recommended for purity assessment?

- Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (C, H, N, S). Residual solvents are quantified using GC-MS, adhering to USP thresholds (<500 ppm) .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve synthetic yield?

- Methodological Answer : Yield optimization involves using Koser’s reagent (PhI(OH)OTs) to mediate halocyclization, enhancing regioselectivity . Temperature control (0°C for 24 h, then RT for 48 h) minimizes side reactions, while lithium halides (e.g., LiCl) stabilize intermediates . Catalytic hydrogenation at 50 psi H₂ pressure increases diamine conversion efficiency .

Q. What strategies resolve contradictions in LD₅₀ data between in vitro and in vivo models?

- Methodological Answer : Discrepancies arise from interspecies metabolic differences (e.g., CYP450 isoforms). Researchers cross-validate data using:

- In vitro : Hepatocyte viability assays (MTT) at 10–100 μM .

- In vivo : Rodent models (e.g., Sprague-Dawley rats) with adjusted dosages (1 mg/kg IV vs. 25 mg/kg oral) .

- Pharmacokinetic modeling to account for bioavailability differences (e.g., first-pass metabolism) .

Q. How do sulfate salt variants (monosulfate vs. hemisulfate) impact physicochemical properties?

- Methodological Answer : Monosulfate (C₁₀H₂₂N₄·H₂SO₄, MW 296.38) exhibits higher aqueous solubility (1.2 g/mL at 25°C) than hemisulfate (C₁₀H₂₂N₄·0.5H₂SO₄, MW 494.71) . Salt selection affects crystallinity (monosulfate: white crystalline powder vs. hemisulfate: hygroscopic solid) and stability under accelerated conditions (40°C/75% RH) .

Q. What advanced methods characterize its stability under oxidative stress?

- Methodological Answer : Forced degradation studies using 3% H₂O₂ at 60°C for 72 h identify oxidation products (e.g., sulfoxide derivatives). LC-QTOF-MS detects m/z 313.12 [M+H]⁺ for the parent compound and m/z 329.15 for oxidized metabolites . Solid-state stability is assessed via PXRD to monitor polymorphic transitions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in molecular formulas across literature?

- Resolution : Variants arise from differing salt forms (e.g., free base vs. sulfate salts). Cross-reference CAS registry numbers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.